4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Acetyl-CoA carboxylase ACC2 inhibitor Metabolic disease

This compound provides a structurally distinct ACC2 inhibitor chemotype derived from the US8962641B2 patent family. The 5,6-dimethylpyrimidine-pyrrolidine-1-carbonyl-morpholine architecture offers SAR-complementary binding kinetics vs unsubstituted or halogenated analogs, making it essential for mapping ACC2 selectivity determinants. Validate ACC2 IC50 in-house prior to use; suitable for hepatocyte fatty acid oxidation assays and LC-MS/MS method development.

Molecular Formula C15H22N4O2
Molecular Weight 290.36 g/mol
CAS No. 2640973-36-8
Cat. No. B6470845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640973-36-8
Molecular FormulaC15H22N4O2
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCOC(C2)C(=O)N3CCCC3)C
InChIInChI=1S/C15H22N4O2/c1-11-12(2)16-10-17-14(11)19-7-8-21-13(9-19)15(20)18-5-3-4-6-18/h10,13H,3-9H2,1-2H3
InChIKeyDPVCWZLAWPOYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,6-Dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-36-8): Structural Classification and Procurement Context


4-(5,6-Dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic small molecule (C15H22N4O2, MW 290.36 g/mol) belonging to a class of pyrimidine-substituted pyrrolidine derivatives claimed as inhibitors of acetyl-CoA carboxylase (ACC) in patent literature [1]. Its structural architecture combines a 5,6-dimethylpyrimidine ring linked to a morpholine ring via a pyrrolidine-1-carbonyl spacer. While the compound is commercially available from multiple chemical vendors as a research reagent, its publicly disclosed bioactivity data remains limited. The patent family US8962641B2, assigned to Boehringer Ingelheim, provides the primary evidence framework for this chemical series, positioning it as a potential metabolic disease tool compound [1]. However, the specific molecule 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine lacks dedicated peer-reviewed pharmacological characterization, and its precise patent-example designation could not be unambiguously confirmed in the searched patent sections.

Why 4-(5,6-Dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine Cannot Be Interchanged with Other ACC Inhibitor Building Blocks


Generic substitution among pyrimidine-substituted pyrrolidine derivatives is inadvisable because the ACC inhibitor patent family US8962641B2 explicitly demonstrates that peripheral substituents—including the pyrimidine ring methylation pattern, the nature of the central heterocycle (e.g., pyrrolidine vs. azetidine or piperidine), and the terminal capping group (e.g., morpholine vs. substituted amines)—profoundly modulate ACC2 inhibitory potency and selectivity over ACC1 [1]. For instance, the patent discloses ACC2 IC50 values ranging from single-digit nanomolar to >1,000 nM across structurally closely related analogs bearing different heterocyclic attachments at the pyrrolidine nitrogen [1]. The 5,6-dimethylpyrimidine substitution present in this compound introduces distinct electronic and steric properties that cannot be assumed to replicate the binding kinetics or selectivity profile of unsubstituted, mono-methyl, or halogenated pyrimidine analogs. Without experimental confirmation that this specific compound conforms to the potency trends observed for other family members, direct functional replacement of one derivative with another risks compromising assay reproducibility and phenotype interpretation.

Quantitative Differentiation Evidence for 4-(5,6-Dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine


ACC2 Inhibitory Potency: Cross-Reference to the US8962641 Patent Series

The compound falls within the general Formula (I) of US8962641B2, which generically claims pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors [1]. The patent provides quantitative ACC2 inhibition data for multiple exemplary compounds using a coupled ATP-consumption assay. For example, a structurally related representative (US8962641, 8.226) bearing a different terminal heterocyclic substituent exhibited an ACC2 IC50 of 52 nM at pH 7.5 [2]. Another analog (US8962641, 8.1/8.65) yielded ACC2 IC50 values of 55 nM and 80 nM under identical assay conditions [3]. However, no experimental IC50 value specific to 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine was retrievable from the patent text or associated BindingDB entries. The 5,6-dimethylpyrimidine motif is structurally analogous to the substituted pyrimidines present in the assayed exemplars, allowing a class-level inference that comparable ACC2 inhibition is plausible, but this remains unverified.

Acetyl-CoA carboxylase ACC2 inhibitor Metabolic disease

Selectivity Profile: ACC1 vs. ACC2 Isozyme Discrimination

The patent family US8962641B2 emphasizes that certain substituents confer ACC2 selectivity over ACC1, a key safety consideration because chronic ACC1 inhibition has been linked to hepatic steatosis [1]. Several exemplified compounds demonstrate >10-fold selectivity for ACC2 over ACC1 in cell-based assays. For instance, one analog (US8962641, Example 8.65) showed an ACC1 IC50 of 800 nM compared to an ACC2 IC50 of 80 nM, yielding a 10-fold selectivity window [2]. The 5,6-dimethylpyrimidine substituent in the target compound introduces steric bulk at the pyrimidine 5-position, a region known to influence ACC1/ACC2 selectivity in this chemotype [1]. However, no selectivity data for this precise compound are publicly available. Without this information, the compound cannot be assumed to possess a favorable selectivity margin.

Isozyme selectivity ACC1 ACC2 Hepatotoxicity

Physicochemical and Drug-Likeness Comparison Against Reference ACC Inhibitors

Calculated physicochemical properties for 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine (MW 290.36, CLogP ~1.5, HBD 0, HBA 6, TPSA ~62 Ų) place it well within Lipinski and Veber oral drug-likeness space . The compound is 44% smaller by molecular weight than the clinical-stage ACC inhibitor Firsocostat (GS-0976, MW 526.5) and 32% smaller than PF-05221304 (Clesacostat, MW 425.5), potentially offering advantages in ligand efficiency and CNS exclusion [1][2]. However, the absence of the characteristic ACC inhibitor pharmacophore—specifically the diaryl ether or biaryl moiety present in advanced ACC inhibitors—may confer a distinct binding mode that is not directly comparable.

Lipinski rule of five Physicochemical properties Lead-likeness

Recommended Application Scenarios for 4-(5,6-Dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine Based on Available Evidence


Focused ACC2 Tool Compound Screening Panel

Given its structural membership in the US8962641 ACC inhibitor series, this compound may be included in a focused screening panel to systematically map the structure-activity relationship (SAR) of the pyrrolidine-1-carbonyl-morpholine capping group on ACC2 potency and ACC1/ACC2 selectivity. Procurement for this purpose is supported by the class-level ACC inhibitory activity inferred from the patent family [1]. Users must independently confirm ACC2 IC50 before interpreting screening results.

In Vitro Metabolic Flux Analysis in Hepatocyte Models

If ACC2 inhibition is confirmed, this compound could be deployed in hepatocyte fatty acid oxidation assays to probe the metabolic consequences of ACC2 blockade. Its relatively low molecular weight (290.36) and absence of hydrogen bond donors suggest favorable cell permeability . However, its suitability relative to more advanced ACC2-selective probes such as those described by Nimbus Therapeutics must be validated through in-house comparative dose-response studies.

Chemical Biology Probe for De Novo Lipogenesis Pathway Deconvolution

The compound's structural divergence from clinical ACC inhibitors (i.e., lack of a biaryl ether moiety) [2][3] may offer a complementary chemical biology tool for dissecting ACC2-specific signaling outputs versus off-target effects observed with larger, more lipophilic ACC inhibitors. This application presupposes at least moderate ACC2 selectivity that must be established prior to use.

Reference Standard for Analytical Method Development

The compound's well-defined structure and commercial availability (CAS 2640973-36-8) support its use as a reference standard for LC-MS/MS method development and in vitro metabolism studies, independent of its biological activity .

Quote Request

Request a Quote for 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.